

Application Notes and Protocols for 1D228 in MKN45 Xenograft Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1D228

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Introduction

This document provides detailed application notes and protocols for the utilization of **1D228**, a novel dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK), in a preclinical xenograft mouse model using the human gastric cancer cell line, MKN45. The MKN45 cell line, derived from a poorly differentiated gastric adenocarcinoma, is characterized by the amplification of the c-Met oncogene, making it a relevant model for studying targeted therapies against this pathway.[1][2] **1D228** has demonstrated significant anti-tumor efficacy by targeting both tumor cell proliferation and angiogenesis.[3][4] These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of **1D228**.

Core Concepts: 1D228 and the MKN45 Xenograft Model

The MKN45 human gastric cancer cell line is a widely used in vitro model for gastric cancer research.[5] A key characteristic of MKN45 cells is the amplification of the c-Met oncogene, which plays a crucial role in tumor growth and progression.[1][6] When these cells are injected into immunocompromised mice, they form solid tumors, creating a xenograft model that allows for the in vivo evaluation of anti-cancer agents.[7][8]

1D228 is a small molecule inhibitor that potently targets both c-Met and TRK kinases.^{[3][4]} The dual inhibition of these pathways has been shown to be more effective than targeting either pathway alone, leading to robust anti-tumor effects in gastric and liver cancer models.^{[4][9]} Mechanistic studies have revealed that **1D228** induces G0/G1 cell cycle arrest and apoptosis in tumor cells and inhibits the migration and tube formation of endothelial cells, thereby suppressing angiogenesis.^{[3][9]}

Quantitative Data Summary

The following tables summarize the in vivo efficacy of **1D228** in the MKN45 xenograft model.

Table 1: Tumor Growth Inhibition in MKN45 Xenograft Model

Treatment Group	Dosage	Tumor Growth Inhibition (TGI) (%)
1D228	8 mg/kg/day	94.8
Tepotinib (c-Met inhibitor)	8 mg/kg/day	67.61
Larotrectinib + Tepotinib	Not Specified	Less effective than 1D228 monotherapy

Data extracted from a study comparing **1D228** with other inhibitors.^{[4][9]}

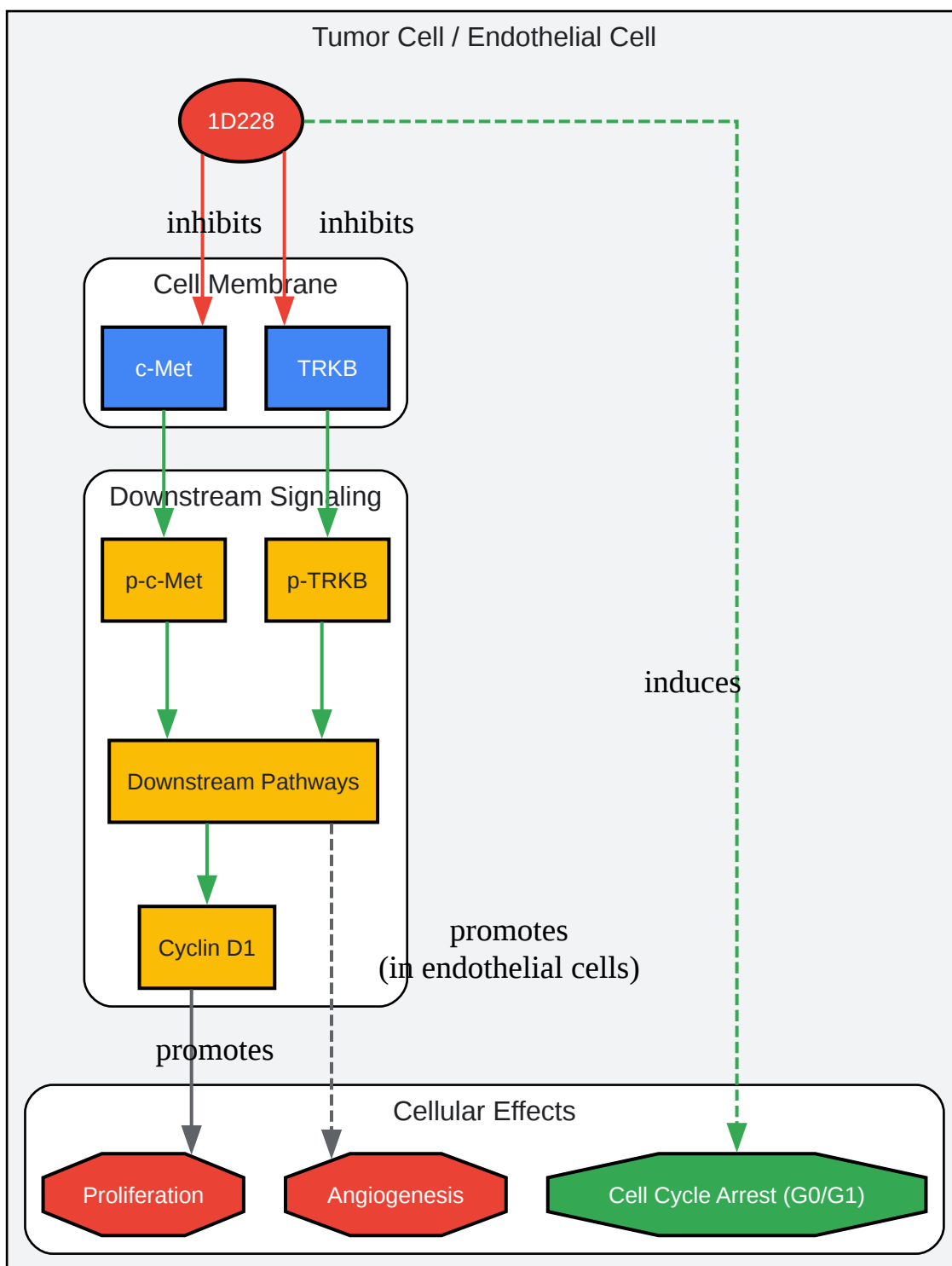
Table 2: Effects of **1D228** on Tumor Weight and Mouse Body Weight

Treatment Group	Average Tumor Weight (g)	Change in Body Weight
Control	~1.25	Stable
1D228 (8 mg/kg/day)	~0.1	Stable
Tepotinib (8 mg/kg/day)	~0.4	Stable
Larotrectinib + Tepotinib	~0.25	Slight Decrease

Data is approximated from graphical representations in the source study.^[10]

Signaling Pathway and Experimental Workflow

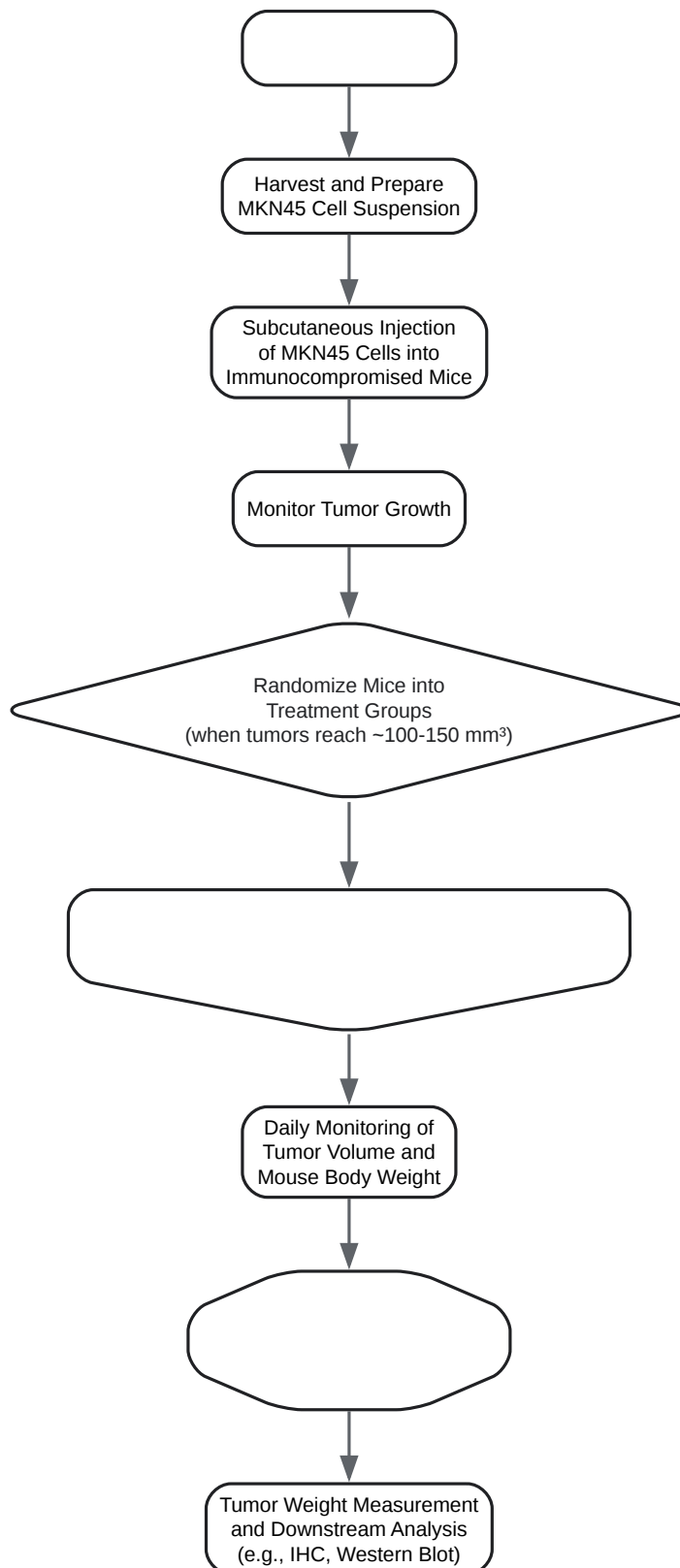
Signaling Pathway of 1D228 Inhibition



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Caption: **1D228** dual-inhibits c-Met and TRKB signaling.

Experimental Workflow for MKN45 Xenograft Model



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Caption: Workflow for **1D228** efficacy testing in MKN45 xenografts.

Experimental Protocols

Cell Culture and Preparation

- Cell Line: MKN45 human gastric adenocarcinoma cell line.[7]
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
- Subculture: Passage cells when they reach 80-90% confluency.[2]
- Cell Harvesting: For injection, detach adherent cells using Trypsin-EDTA, wash with PBS, and resuspend in a serum-free medium or PBS at a concentration of 1×10^7 cells/mL.[11] A mixture with Matrigel may be used to improve tumor take rate.[8]

In Vivo Xenograft Study

- Animal Model: Female athymic BALB/c nude mice, 4-6 weeks old.[8]
- Cell Implantation: Subcutaneously inject 1×10^6 MKN45 cells in a volume of 100 μ L into the right flank of each mouse.[11][12]
- Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
- Drug Preparation and Administration:
 - Prepare **1D228** in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium).

- Administer **1D228** by intragastric gavage once daily at the desired dosage (e.g., 8 mg/kg).
[3]
- The control group should receive the vehicle only.
- Efficacy Evaluation:
 - Measure tumor volume and body weight daily throughout the treatment period.[3]
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor weight.
- Downstream Analysis:
 - Fix a portion of the tumor in formalin and embed in paraffin for immunohistochemistry (IHC) analysis of biomarkers such as Ki67 (proliferation), p-c-Met, and p-TRKB.[10]
 - Snap-freeze another portion of the tumor in liquid nitrogen for Western blot analysis of protein expression levels (e.g., c-Met, TRKB, and downstream signaling molecules) or RNA sequencing.[3][13]

Immunohistochemistry (IHC)

- Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tumor sections.
- Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
- Primary Antibody Incubation: Incubate sections with primary antibodies against Ki67, p-c-Met, or p-TRKB overnight at 4°C.
- Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as

diaminobenzidine (DAB).

- Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
- Analysis: Analyze the staining intensity and percentage of positive cells under a microscope.

Western Blotting

- Protein Extraction: Homogenize frozen tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies overnight at 4°C.
- Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β -actin).[\[13\]](#)

Conclusion

The use of **1D228** in MKN45 xenograft mouse models provides a robust platform for evaluating its anti-tumor activity in a c-Met amplified gastric cancer setting. The protocols outlined in this document offer a comprehensive guide for researchers to conduct these preclinical studies, from cell culture and in vivo experimentation to downstream molecular analysis. The potent dual-targeting mechanism of **1D228** against both tumor cells and the tumor microenvironment underscores its potential as a promising therapeutic agent for gastric cancer.[\[3\]](#)[\[9\]](#)

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